tetrasodium,4-(1,10-phenanthrolin-4-yl)benzenesulfonate,ruthenium((II))
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Overview
Description
Tetrasodium,4-(1,10-phenanthrolin-4-yl)benzenesulfonate,ruthenium((II)) is a luminescent indicator dye. This compound is known for its unique luminescent properties, making it valuable in various scientific research applications .
Preparation Methods
The preparation of tetrasodium,4-(1,10-phenanthrolin-4-yl)benzenesulfonate,ruthenium((II)) involves complex synthetic routes. The synthesis typically starts with the preparation of the 1,10-phenanthroline ligand, followed by its sulfonation to introduce the benzenesulfonate group. The final step involves the coordination of the ligand with ruthenium(II) ions in the presence of sodium ions to form the tetrasodium salt
Chemical Reactions Analysis
Tetrasodium,4-(1,10-phenanthrolin-4-yl)benzenesulfonate,ruthenium((II)) undergoes various chemical reactions, including:
Oxidation and Reduction: The ruthenium center can participate in redox reactions, altering its oxidation state.
Substitution: The compound can undergo ligand substitution reactions, where the phenanthroline ligand can be replaced by other ligands under specific conditions.
Complexation: It can form complexes with other metal ions or organic molecules
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tetrasodium,4-(1,10-phenanthrolin-4-yl)benzenesulfonate,ruthenium((II)) has a wide range of scientific research applications:
Chemistry: Used as a luminescent probe in various chemical analyses and reactions.
Biology: Employed in bioimaging and as a fluorescent marker in biological assays.
Medicine: Investigated for potential use in photodynamic therapy and as a diagnostic tool.
Industry: Utilized in the development of luminescent materials and sensors
Mechanism of Action
The luminescent properties of tetrasodium,4-(1,10-phenanthrolin-4-yl)benzenesulfonate,ruthenium((II)) are due to the electronic transitions within the ruthenium complex. Upon excitation by light, the compound emits light at a specific wavelength, which can be detected and measured. The molecular targets and pathways involved include the interaction of the ruthenium center with various biological molecules, leading to changes in their luminescent properties .
Comparison with Similar Compounds
Similar compounds include other ruthenium-based luminescent dyes, such as:
- Tris(2,2’-bipyridyl)ruthenium(II) chloride
- Ruthenium(II) tris(phenanthroline)
- Ruthenium(II) tris(bipyridine)
Tetrasodium,4-(1,10-phenanthrolin-4-yl)benzenesulfonate,ruthenium((II)) is unique due to its specific ligand structure, which imparts distinct luminescent properties and makes it suitable for specialized applications .
Properties
IUPAC Name |
tetrasodium;ruthenium(2+);4-[7-(4-sulfonatophenyl)-1,10-phenanthrolin-4-yl]benzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C24H16N2O6S2.4Na.Ru/c3*27-33(28,29)17-5-1-15(2-6-17)19-11-13-25-23-21(19)9-10-22-20(12-14-26-24(22)23)16-3-7-18(8-4-16)34(30,31)32;;;;;/h3*1-14H,(H,27,28,29)(H,30,31,32);;;;;/q;;;4*+1;+2/p-6 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXMFYAOBYBXMLC-UHFFFAOYSA-H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=C(C=C5)S(=O)(=O)[O-])S(=O)(=O)[O-].C1=CC(=CC=C1C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=C(C=C5)S(=O)(=O)[O-])S(=O)(=O)[O-].C1=CC(=CC=C1C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=C(C=C5)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Ru+2] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C72H42N6Na4O18RuS6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1664.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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